Miloxacin
Overview
Description
Miloxacin is a synthetic quinolone antibiotic known for its potent antibacterial activity. It is chemically identified as 5,8-dihydro-5-methoxy-8-oxo-2H-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid . This compound has been studied for its effectiveness against a variety of gram-negative bacteria, making it a valuable agent in the treatment of bacterial infections .
Preparation Methods
The synthesis of miloxacin involves several steps. One common method includes the reaction of (N,N)-dimethylamino ethyl acrylate with aminopropanols in methylbenzene, followed by the addition of lewis base as a catalyst and trimethylchlorosilane to protect hydroxyl and amido groups . The reaction proceeds with the addition of (2,3,4,5)-tetrafluorobenzoyl chloride, followed by acid washing and removal of protecting groups. The final product is obtained through hydrolysis and reaction with N-methyl piperazine in dimethylsulfoxide (DMSO) using triethylamine as an acid-binding agent .
Chemical Reactions Analysis
Miloxacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the quinolone ring structure.
Substitution: Common reagents for substitution reactions include halogens and alkyl groups, leading to the formation of various analogs.
Scientific Research Applications
Miloxacin has been extensively studied for its antibacterial properties. It has shown significant activity against gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Serratia marcescens . Its efficacy is comparable to that of oxolinic acid and nalidixic acid, making it a valuable compound in the treatment of bacterial infections . Additionally, this compound has been investigated for its potential use in treating biliary tract infections due to its high excretion into bile .
Mechanism of Action
The bactericidal action of miloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for the replication, transcription, and repair of bacterial DNA. By inhibiting these enzymes, this compound effectively halts bacterial cell division and growth .
Comparison with Similar Compounds
Miloxacin is similar to other quinolone antibiotics such as oxolinic acid and nalidixic acid. it exhibits greater activity against certain gram-negative bacteria and anaerobes . The unique structure of this compound, with its methoxy and dioxolo groups, contributes to its distinct antibacterial properties . Other similar compounds include moxifloxacin and ofloxacin, which also target DNA gyrase and topoisomerase IV but differ in their chemical structures and spectrum of activity .
Properties
IUPAC Name |
5-methoxy-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6/c1-17-13-4-7(12(15)16)11(14)6-2-9-10(3-8(6)13)19-5-18-9/h2-4H,5H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQYZRZVRIPTPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190563 | |
Record name | Miloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37065-29-5 | |
Record name | Miloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37065-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Miloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037065295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Miloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MILOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM4W7043SN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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